molecular formula C17H16BrClN2O3S B3033250 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide CAS No. 1007931-99-8

1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide

Cat. No.: B3033250
CAS No.: 1007931-99-8
M. Wt: 443.7 g/mol
InChI Key: CINZBXUZNSLZQR-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide is a pyrrolidine-based sulfonamide derivative characterized by a 4-bromophenylsulfonyl group at the 1-position of the pyrrolidine ring and a 3-chlorophenylcarboxamide substituent at the 2-position.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(3-chlorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O3S/c18-12-6-8-15(9-7-12)25(23,24)21-10-2-5-16(21)17(22)20-14-4-1-3-13(19)11-14/h1,3-4,6-9,11,16H,2,5,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINZBXUZNSLZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the carboxamide group.

    Aromatic Substitution: The final step involves the coupling of the sulfonylated pyrrolidine with 3-chloroaniline under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and aromatic rings facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine vs. However, bromine’s larger atomic radius may reduce solubility compared to chlorine .
  • Fluorine Substitution : The 4-fluorophenyl analog benefits from fluorine’s high electronegativity and metabolic stability, which could improve membrane permeability and resistance to oxidative degradation compared to the 3-chlorophenyl variant.

Stereochemical Considerations

The racemic 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide highlights the importance of stereochemistry; enantiomers may exhibit divergent biological activities. The target compound’s stereochemical configuration (if resolved) would be critical for optimizing therapeutic efficacy.

Conformational Flexibility

The thiazolidinone derivative introduces a rigid 4-oxo-thiazolidinone ring, contrasting with the pyrrolidine ring’s flexibility. This rigidity may enhance target selectivity but reduce adaptability in binding diverse receptors.

Biological Activity

1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Formula : C13_{13}H12_{12}BrClN2_{2}O2_{2}S
  • Molecular Weight : 416.63 g/mol
  • CAS Number : 1429309-33-0
  • PubChem CID : 86280246

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study evaluated several synthesized compounds for their antibacterial properties against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .

Table 1: Antibacterial Activity of Similar Compounds

Compound IDBacterial StrainActivity Level
Compound 1Salmonella typhiModerate
Compound 2Bacillus subtilisStrong
Compound 3Escherichia coliWeak
Compound 4Staphylococcus aureusModerate

Enzyme Inhibition

The compound also shows potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Moderate15.0
UreaseStrong5.0

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were assessed using RAW264.7 macrophages in vitro. The compound inhibited LPS-induced nitric oxide (NO) secretion significantly at a concentration of 6.0 µM without exhibiting significant cytotoxicity .

Case Study: Inhibition of NO Secretion

In a study involving RAW264.7 cells:

  • Treatment : Cells were pretreated with the compound followed by LPS exposure.
  • Outcome : Significant reduction in NO levels was observed, indicating anti-inflammatory potential.

Antitumor Activity

The compound's antitumor properties have been explored in various studies, revealing promising results against different cancer cell lines. The incorporation of electron-withdrawing groups has been shown to enhance its anticancer efficacy .

Table 3: Antitumor Activity Against Cell Lines

Cell LineIC50 (µM)Activity Level
A431 (Carcinoma)10.0Moderate
HT-29 (Colon)5.0Strong
TK-10 (Kidney)8.0Moderate

The biological activities of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression. Molecular docking studies have provided insights into the binding interactions with amino acids in target proteins, elucidating the pharmacological effectiveness of the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide
Reactant of Route 2
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1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide

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